2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole
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Overview
Description
2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is a compound that features two tert-butyloxycarbonyl (Boc) protected amino groups attached to an oxazole ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The oxazole ring can be constructed through various methods, including cyclization reactions involving amino acids or other precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and solid-phase synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted under specific conditions.
Deprotection Reactions: The Boc groups can be removed using strong acids like trifluoroacetic acid (TFA), revealing the free amino groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Strong acids like TFA are commonly used to remove Boc groups.
Major Products
The major products formed from these reactions include the deprotected amino oxazole and various substituted derivatives, depending on the reagents used .
Scientific Research Applications
2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole involves the protection and deprotection of amino groups. The Boc groups stabilize the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanol: Another Boc-protected amino compound used in similar applications.
N-tert-butoxycarbonyl ethanolamine: Used for protecting amino groups in organic synthesis.
Uniqueness
2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is unique due to its dual Boc-protected amino groups and the presence of the oxazole ring, which provides additional reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-13(2,3)21-11(18)15-7-9-8-20-10(16-9)17-12(19)22-14(4,5)6/h8H,7H2,1-6H3,(H,15,18)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAPITRIDDZPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC(=N1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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